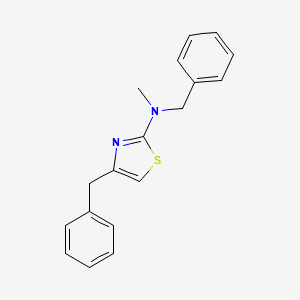![molecular formula C15H20N4O6 B14411909 N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine CAS No. 80909-82-6](/img/structure/B14411909.png)
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine is a chemical compound that belongs to the class of dipeptides It is composed of glycine and L-leucine joined by a peptide linkage, with an additional nitrophenyl carbamoyl group attached to the glycine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine typically involves the following steps:
Formation of the Carbamoyl Chloride: The starting material, 2-nitroaniline, is reacted with phosgene to form 2-nitrophenyl carbamoyl chloride.
Coupling with Glycine: The carbamoyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form N-[(2-nitrophenyl)carbamoyl]glycine.
Peptide Bond Formation: Finally, N-[(2-nitrophenyl)carbamoyl]glycine is coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted carbamoyl derivatives.
科学研究应用
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
作用机制
The mechanism of action of N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The peptide linkage allows for interactions with proteins and other biomolecules, potentially modulating their activity.
相似化合物的比较
Similar Compounds
Glycyl-L-leucine: A simpler dipeptide without the nitrophenyl carbamoyl group.
N-[(2-Nitrophenyl)carbamoyl]glycine: Lacks the L-leucine residue.
N-[(2-Nitrophenyl)carbamoyl]leucine: Lacks the glycine residue.
Uniqueness
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine is unique due to the presence of both the nitrophenyl carbamoyl group and the dipeptide structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
80909-82-6 |
|---|---|
分子式 |
C15H20N4O6 |
分子量 |
352.34 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[2-[(2-nitrophenyl)carbamoylamino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H20N4O6/c1-9(2)7-11(14(21)22)17-13(20)8-16-15(23)18-10-5-3-4-6-12(10)19(24)25/h3-6,9,11H,7-8H2,1-2H3,(H,17,20)(H,21,22)(H2,16,18,23)/t11-/m0/s1 |
InChI 键 |
ZMMNXSVVFQCLGW-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


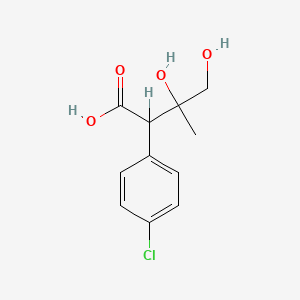

![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
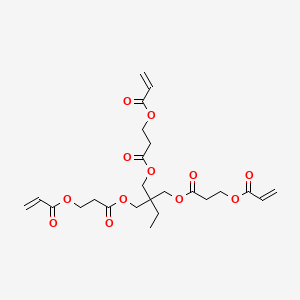
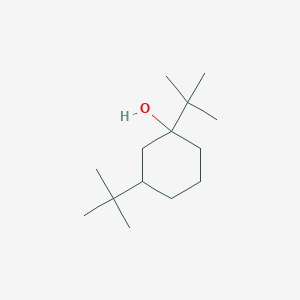
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
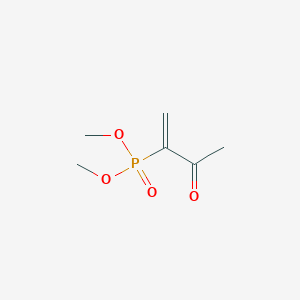


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
